molecular formula C24H21N3O5 B12838204 7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide

7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide

Cat. No.: B12838204
M. Wt: 431.4 g/mol
InChI Key: WZVYVYXFNYLLFH-UHFFFAOYSA-N
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Description

7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound is characterized by its chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

The synthesis of 7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the diethylamino group: This step involves the reaction of the intermediate with diethylamine under controlled conditions.

    Attachment of the dioxopyrrol-1-yl group: This is usually done through a nucleophilic substitution reaction, where the intermediate reacts with a suitable dioxopyrrol-1-yl derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the dioxopyrrol-1-yl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe in various chemical analyses due to its unique photophysical properties.

    Biology: The compound is employed in biological assays to study enzyme activities and protein interactions.

    Industry: The compound is used in the development of advanced materials, including sensors and optoelectronic devices.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological molecules, while the chromene core provides a stable framework for these interactions. The compound can bind to proteins and enzymes, altering their activities and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar compounds to 7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide include:

    7-diethylamino-4-hydroxycoumarin: Known for its fluorescent properties and used in similar applications.

    4-(2,5-dioxopyrrol-1-yl)phenyl acetate: Shares the dioxopyrrol-1-yl group and is used in various chemical syntheses.

    7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Another compound with a chromene core and diethylamino group, used in fluorescence-based assays.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

7-(diethylamino)-N-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-3-26(4-2)18-8-5-15-13-19(24(31)32-20(15)14-18)23(30)25-16-6-9-17(10-7-16)27-21(28)11-12-22(27)29/h5-14H,3-4H2,1-2H3,(H,25,30)

InChI Key

WZVYVYXFNYLLFH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)N4C(=O)C=CC4=O

Origin of Product

United States

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